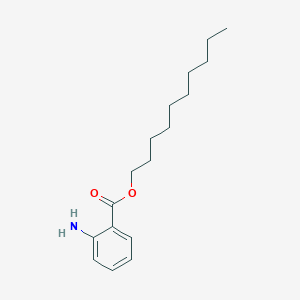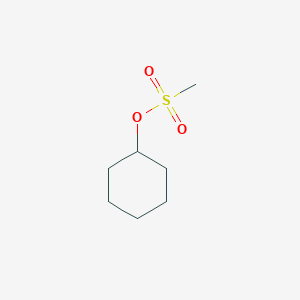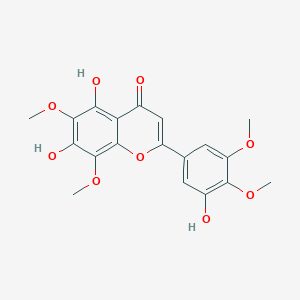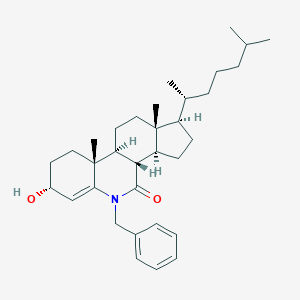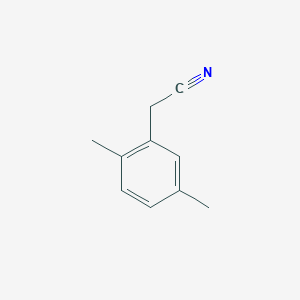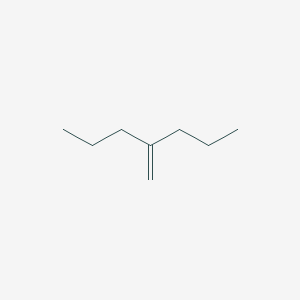
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, also known as ECD, is a cyclic ether compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol. ECD is an important chemical compound that has a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting various chemical reactions. 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been shown to be effective in promoting the formation of cyclic ethers, as well as in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has not been extensively studied in terms of its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan in lab experiments is its ability to promote various chemical reactions. It is also relatively inexpensive and easy to obtain. However, one limitation of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is its low boiling point, which can make it difficult to handle in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan. One area of interest is the development of new methods for synthesizing 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan with improved yields and purity. Another area of interest is the use of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan as a catalyst in new chemical reactions, particularly those involving the synthesis of pharmaceuticals and other high-value compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, as well as its potential applications in various fields of research.
Applications De Recherche Scientifique
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been widely used in scientific research due to its unique properties and applications. One of the most common uses of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is as a solvent for various chemical reactions. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
16278-06-1 |
|---|---|
Nom du produit |
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-(1-ethylcyclopropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-5-9)8(2)10-6-7-11-8/h3-7H2,1-2H3 |
Clé InChI |
BLQNGAUNTBWUFL-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2(OCCO2)C |
SMILES canonique |
CCC1(CC1)C2(OCCO2)C |
Synonymes |
1,3-Dioxolane, 2-(1-ethylcyclopropyl)-2-methyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


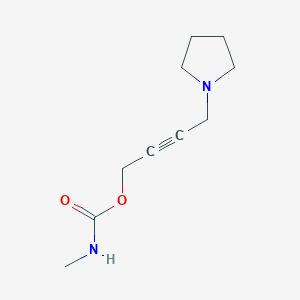
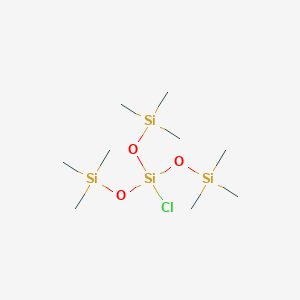
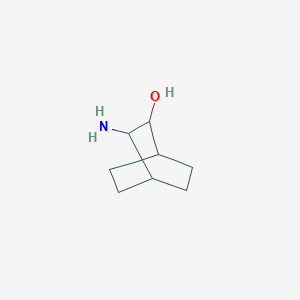
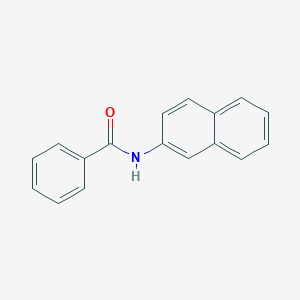
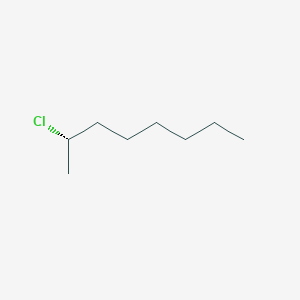
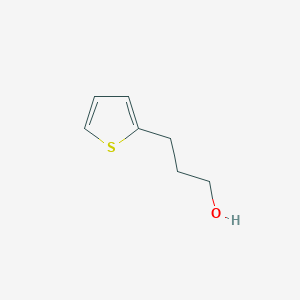
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
